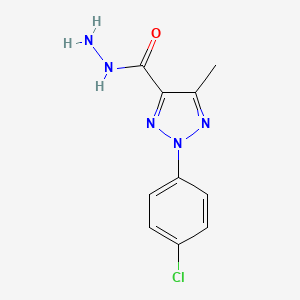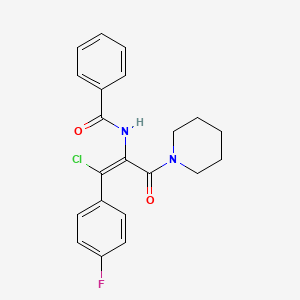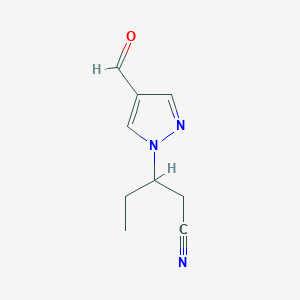
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrimidine ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate as a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at room temperature for 2-3 hours. The product is then isolated by removing the solvent, adding water to the residue, and recrystallizing the precipitate from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Benzoic acid derivatives with different oxidation states.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential antifungal, antibacterial, and antiviral activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-5-yl)oxy)benzoic acid
Uniqueness
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H7F3N2O3 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
4-[6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-10(17-6-16-9)20-8-3-1-7(2-4-8)11(18)19/h1-6H,(H,18,19) |
Clé InChI |
XHSBUHCCIKEGNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)

![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)


![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)


